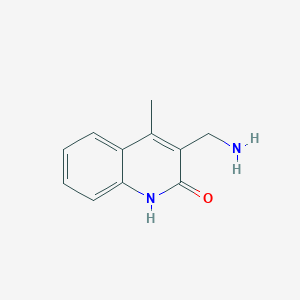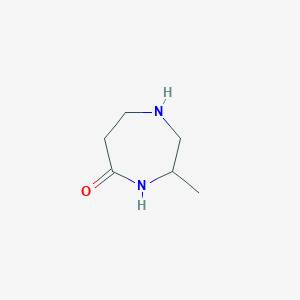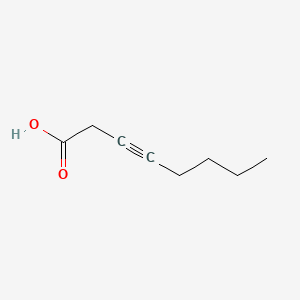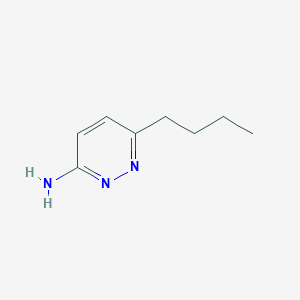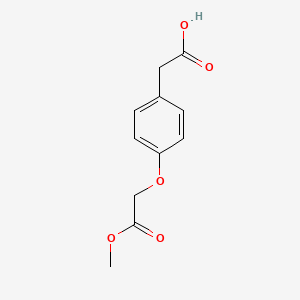
4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid
概述
描述
4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid is an organic compound with the molecular formula C10H10O5. It is known for its applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a benzene ring substituted with a methoxy-oxoethoxy group and an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid typically involves the esterification of 4-hydroxybenzoic acid with methoxyacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
化学反应分析
Types of Reactions
4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of benzoquinones or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and resins due to its functional groups that can undergo polymerization reactions
作用机制
The mechanism of action of 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and pain. The compound’s methoxy and acetic acid groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: Lacks the methoxy-oxoethoxy group but shares the benzeneacetic acid structure.
Methoxyacetic acid: Contains the methoxy-oxoethoxy group but lacks the benzene ring.
4-Methoxybenzoic acid: Similar structure but with a methoxy group directly attached to the benzene ring.
Uniqueness
4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy-oxoethoxy group and the benzeneacetic acid moiety allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
2-[4-(2-methoxy-2-oxoethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-11(14)7-16-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRPBOUPSLJGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
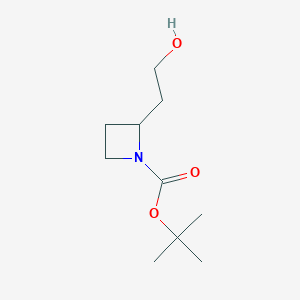
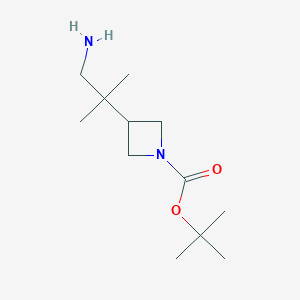
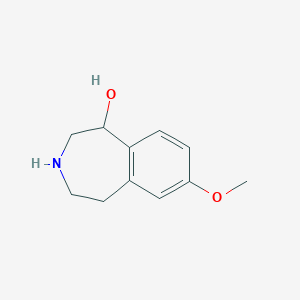
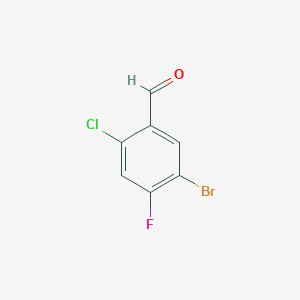
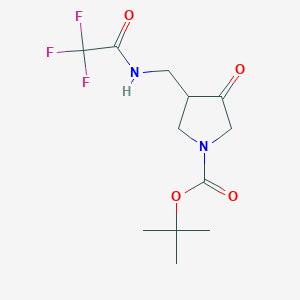
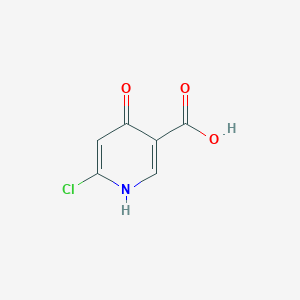
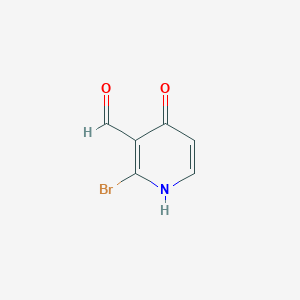
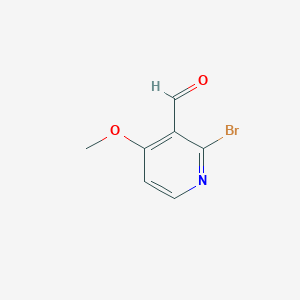
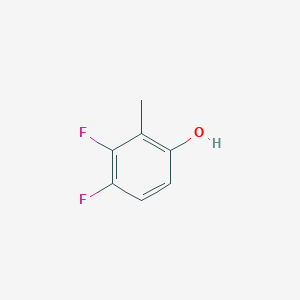
![2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7967084.png)
